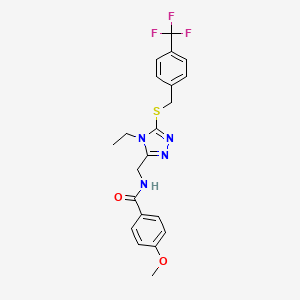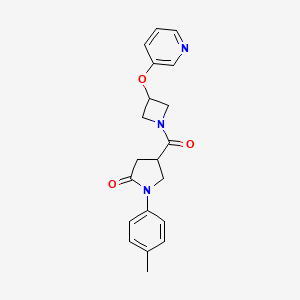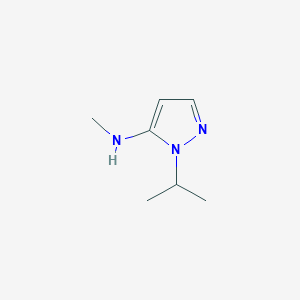
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C5H9ClN4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride” consists of a pyrazole ring attached to an ethanimidamide group . The InChI code for this compound is 1S/C5H8N4.ClH/c6-5(7)3-9-2-1-8-4-9;/h1-3H,6-7H2;1H .Physical And Chemical Properties Analysis
“2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a powder at room temperature . The molecular weight of this compound is 160.60 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the literature I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel compounds derived from 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride have been extensively studied for their synthesis and structural characteristics. For instance, Maftei et al. (2016) described the design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating bioactive moieties such as pyrazole to modify molecule lipophilicity for improved cell wall transport. Their in vitro anti-cancer activity was assessed, highlighting compound 17's potency with a mean IC50 value of 5.66 μM, suggesting potential medical applications in cancer therapy (Maftei et al., 2016).
Potential Medical Applications
Dago et al. (2018) explored a novel series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as SKF-96365 analogues, showing an effect on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE) in the PLP-B lymphocyte cell line. This highlights the compound's potential in regulating cellular calcium signaling pathways, a critical aspect of numerous physiological and pathological processes (Dago et al., 2018).
Photophysical and Physicochemical Investigation
Research on derivatives of 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride extends into photophysical and physicochemical studies, as well. For example, Khan (2020) synthesized a compound by reacting with 3,4-dimethoxybenzaldehyde and studied its photophysical properties, including absorption, emission, and fluorescence quantum yield, demonstrating the compound's potential as a fluorescent chemosensor for metal ion detection (Khan, 2020).
Antimicrobial and Insecticidal Evaluations
The antimicrobial and insecticidal potentials of compounds derived from 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride have also been evaluated. Desai et al. (2017) synthesized a series of compounds evaluated against various bacteria and fungi strains, indicating significant antimicrobial activity. This research demonstrates the compound's utility in developing new antimicrobial agents (Desai et al., 2017).
Propiedades
IUPAC Name |
2-pyrazol-1-ylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)4-9-3-1-2-8-9;/h1-3H,4H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMTKLHRFOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)
![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)
![8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2929925.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)

![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)
